molecular formula C22H15BrN4O B2671057 4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 866896-41-5

4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2671057
CAS No.: 866896-41-5
M. Wt: 431.293
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzylamine with benzyl isocyanide and a suitable triazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through the cyclization of appropriate hydrazones with isocyanates or isothiocyanates. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound has been tested against A549 lung cancer cells and showed promising results with an IC50 value indicating effective inhibition of cell proliferation .
  • Mechanism of Action : It is believed that the mechanism involves the induction of apoptosis and inhibition of specific oncogenic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Specific Pathogens Tested : For example, it has been evaluated against Escherichia coli and Staphylococcus aureus with effective inhibition observed .

Case Study 1: Anticancer Evaluation

A study conducted at the Al-Azhar University evaluated the anticancer properties of this compound. The study involved administering varying doses to A549 cells and assessing cell viability through MTT assays. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. The results revealed that the compound effectively inhibited the growth of tested microorganisms at low concentrations.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other triazoloquinazoline derivatives such as:

Biological Activity

The compound 4-benzyl-1-(4-bromophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a member of the triazoloquinazolinone family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate hydrazine derivatives and quinazolinone precursors. The process can be summarized as follows:

  • Formation of the Triazole Ring : The cyclization of hydrazine derivatives with carbonyl compounds.
  • Substitution Reactions : Introduction of the benzyl and bromophenyl groups through electrophilic aromatic substitution.

Antihistaminic Activity

Research has demonstrated that derivatives of triazoloquinazolinones exhibit significant H1-antihistaminic activity . In a study involving guinea pigs, compounds similar to this compound showed protective effects against histamine-induced bronchospasm. Specifically:

  • The compound exhibited a protection rate of 76% , which is comparable to the standard antihistamine chlorpheniramine maleate (71% protection) but with significantly lower sedation effects (7% vs. 30%) .

Anticancer Potential

The triazoloquinazolinone framework has been investigated for its anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

For instance, derivatives have shown cytotoxic effects against gastric adenocarcinoma cells (MKN-45), outperforming traditional chemotherapeutics like Paclitaxel .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Histamine Receptors : The compound acts as an antagonist at H1 receptors.
  • Enzyme Inhibition : Some studies indicate potential inhibitory effects on enzymes involved in cancer progression.

Data Summary

PropertyValue
Molecular FormulaC19H17BrN4O
Molecular Weight397.27 g/mol
Antihistaminic Activity76% protection in vivo
Sedation Rate7%
Cytotoxicity Against MKN-45 CellsHigher than Paclitaxel

Case Studies

Several case studies highlight the efficacy of triazoloquinazolinones in treating allergic reactions and cancer:

  • Case Study: H1-Antihistaminic Activity
    • In vivo tests on guinea pigs demonstrated significant protection against induced bronchospasm by the compound.
  • Case Study: Anticancer Efficacy
    • In vitro studies showed that the compound induced apoptosis in gastric cancer cells more effectively than conventional treatments.

Properties

IUPAC Name

4-benzyl-1-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O/c23-17-12-10-16(11-13-17)20-24-25-22-26(14-15-6-2-1-3-7-15)21(28)18-8-4-5-9-19(18)27(20)22/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNANOLPRRAIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.